3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid
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Overview
Description
3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dimethyl-1,2-oxazol-4-yl group via an acetamido linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid typically involves the cyclo condensation of appropriate precursors. For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-[(4-(2-Aminoethyl)-1H-1,2,3-triazol-1-yl)methyl]benzonitrile hydrochloride
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a dimethyl-1,2-oxazol-4-yl group via an acetamido linkage sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-8-12(9(2)20-16-8)7-13(17)15-11-5-3-4-10(6-11)14(18)19/h3-6H,7H2,1-2H3,(H,15,17)(H,18,19) |
InChI Key |
NDFZGCIOOWTEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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